molecular formula C14H9Cl2IN4S B4333905 5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE

5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE

Cat. No.: B4333905
M. Wt: 463.1 g/mol
InChI Key: KLZBFWJXXJQGMQ-UHFFFAOYSA-N
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Description

5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE is a synthetic organic compound that features a tetrazole ring substituted with a 2,4-dichlorobenzylthio group and a 4-iodophenyl group

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfanyl]-1-(4-iodophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2IN4S/c15-10-2-1-9(13(16)7-10)8-22-14-18-19-20-21(14)12-5-3-11(17)4-6-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZBFWJXXJQGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC3=C(C=C(C=C3)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2IN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Substitution Reactions: The 2,4-dichlorobenzylthio group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a thiol compound.

    Iodination: The 4-iodophenyl group can be introduced through an iodination reaction using an appropriate iodinating agent such as iodine or N-iodosuccinimide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of tetrazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylate-containing compounds. The 2,4-dichlorobenzylthio and 4-iodophenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,4-dichlorobenzyl)thio]-1H-tetrazole: Lacks the 4-iodophenyl group.

    1-(4-iodophenyl)-1H-tetrazole: Lacks the 2,4-dichlorobenzylthio group.

    5-phenyl-1H-tetrazole: Lacks both the 2,4-dichlorobenzylthio and 4-iodophenyl groups.

Uniqueness

5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE is unique due to the presence of both the 2,4-dichlorobenzylthio and 4-iodophenyl groups, which can confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE
Reactant of Route 2
Reactant of Route 2
5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE

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